N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety linked via a 2-hydroxypropyl chain to an indole-2-carboxamide core. The hydroxypropyl linker and indole-carboxamide group may influence solubility, metabolic stability, and binding affinity compared to analogs.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-19(23,13-6-7-16-17(9-13)25-11-24-16)10-20-18(22)15-8-12-4-2-3-5-14(12)21-15/h2-9,21,23H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGOLOMOFNGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl-indole moiety have shown activity against various cancer cell lines.
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that compounds causing cell cycle arrest and apoptosis can affect a variety of biochemical pathways, including those involved in cell growth, dna replication, and cell survival.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in target cells. This can lead to the inhibition of tumor growth and potentially the regression of existing tumors.
Comparison with Similar Compounds
(a) 2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-6-(substituted)-1H-benzimidazoles (5b-j)
- Synthesis: Prepared via nucleophilic substitution under reflux conditions (e.g., ethanol, 12–24 h), yielding compounds with bromo- or nitro-substituted benzodioxol groups .
- Physical Properties : Melting points range from 180–250°C, with yields varying (13–25%) depending on substituents.
- Key Differences : The benzimidazole core and methylthio linker contrast with the indole-carboxamide and hydroxypropyl chain in the target compound, likely reducing polarity and altering hydrogen-bonding capacity.
(b) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4)
- Synthesis: Formed via condensation of a benzodioxol-containing ketone with hydrazinecarboxamide in ethanol, followed by recrystallization (51% yield, m.p. ~200°C) .
- Structural Insights : Single-crystal X-ray analysis confirmed the (E)-configuration of the imine group, highlighting rigidity absent in the target compound’s flexible hydroxypropyl chain .
(c) 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b)
- Synthesis : Coupling using HATU/DIPEA in DMF (50°C, 15 h) yielded a thiazol-acetamide derivative (45% yield) .
- Key Differences : The acetamide-thiazole core and lack of indole or hydroxypropyl groups suggest distinct electronic properties and solubility profiles compared to the target compound.
Indole-2-Carboxamide Derivatives
(a) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3)
- Synthesis: Refluxing ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO (190°C, 6 h) yielded a 37.5% product (m.p. 249–250°C) .
- Spectroscopy : $ ^1H $-NMR signals at δ 12.33 (NHCO) and 9.25 ppm (indole H-1) align with carboxamide proton environments expected in the target compound .
(b) 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (4)
- Synthesis : Prolonged reflux (150°C, 20 h) in DMF resulted in lower yields (10%) due to steric hindrance from the methylbenzoyl group .
- Key Differences: The 5-fluoro substitution on the indole ring may enhance metabolic stability compared to non-fluorinated analogs like the target compound.
Compounds with Hybrid Architectures
(a) (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14)
- Physical Properties : Low yield (13.7%), m.p. 208–211°C, attributed to the conjugated dienamide system .
- Structural Contrast : The extended dienamide chain and methylthio group introduce planar rigidity and lipophilicity absent in the hydroxypropyl-linked target compound.
Data Tables
Table 2: Spectroscopic Comparison of Indole-2-Carboxamides
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling indole-2-carboxylic acid derivatives with amines. For example:
Step 1 : Activate the indole-2-carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Step 2 : React with the amine component (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropylamine) under reflux in solvents such as DMF or dichloromethane .
Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
- Key Considerations : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., triethylamine) significantly impact yield (typically 30–60%) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify protons (e.g., indole NH at δ 11.7 ppm) and carbons (e.g., carbonyl C=O at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 383.15 g/mol) .
- X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl group and benzo[d][1,3]dioxole orientation .
- HPLC : Assess purity (>95% purity is typical for research-grade material) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC values for HeLa or MCF-7 cells) .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC determination) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (60°C vs. 80°C), and coupling agent (DCC vs. HATU) to identify optimal conditions .
- Side Product Mitigation : Use scavengers (e.g., HOBt for racemization prevention) or switch to microwave-assisted synthesis for faster reaction times .
- Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, DCC, 80°C | 55 | 92 |
| THF, HATU, 60°C | 48 | 95 |
| Microwave, 100°C | 62 | 98 |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Re-test under controlled conditions (e.g., fixed cell passage number, serum-free media) .
- Orthogonal Assays : Confirm anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
- Structural Reanalysis : Verify stereochemical purity via chiral HPLC; impurities in the hydroxypropyl group may skew results .
Q. What strategies elucidate the compound’s target engagement and mechanism of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to suspected targets (e.g., kinases) .
- Molecular Docking : Use software like AutoDock to predict binding modes with proteins (e.g., COX-2 or EGFR) .
- SAR Studies : Synthesize analogs (e.g., replace benzo[d][1,3]dioxole with phenyl) to identify critical pharmacophores .
Q. How to address poor solubility and stability in preclinical studies?
- Methodological Answer :
- Salt Formation : Convert to hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
